molecular formula C53H94O6 B1263400 [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B1263400
M. Wt: 827.3 g/mol
InChI Key: PVMBAGXWHHZKFP-JMPJWMFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate is a triglyceride compound with the molecular formula C53H94O6. It consists of three fatty acid chains: two hexadecenoic acid chains (16:1) and one octadecadienoic acid chain (18:2). This compound is a type of triacylglycerol, which is a major component of body fat in humans and animals, as well as vegetable fat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions where glycerol reacts with fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of triglycerides like this compound involves the use of large-scale reactors where glycerol and fatty acids are mixed in the presence of catalysts. The process is optimized for high yield and purity, often involving steps like distillation and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Peroxides and other oxidation products.

    Hydrolysis: Glycerol and free fatty acids.

    Hydrogenation: Saturated triglycerides.

Scientific Research Applications

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate involves its metabolism in the body. It is broken down by lipases into glycerol and free fatty acids, which are then utilized for energy production or stored in adipose tissue. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases .

Comparison with Similar Compounds

Similar Compounds

    TG(161(9Z)/182(9Z,12Z)/200)[iso6]: Contains a different combination of fatty acid chains.

    TG(160/182(9Z,12Z)/182(9Z,12Z))[iso3]: Contains saturated fatty acid chains.

    TG(161(9Z)/180/182(9Z,12Z))[iso6]: Contains a saturated fatty acid chain.

Uniqueness

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which can influence its physical and chemical properties, such as melting point and reactivity .

Properties

Molecular Formula

C53H94O6

Molecular Weight

827.3 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19-21,23-26,50H,4-15,17-18,22,27-49H2,1-3H3/b19-16-,23-20-,24-21-,26-25-/t50-/m1/s1

InChI Key

PVMBAGXWHHZKFP-JMPJWMFJSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate
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[(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate

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